molecular formula C16H14O2 B110856 4,4-Diphenyl-3-butenoic acid CAS No. 7498-88-6

4,4-Diphenyl-3-butenoic acid

Cat. No.: B110856
CAS No.: 7498-88-6
M. Wt: 238.28 g/mol
InChI Key: MGPHWSQUSKFMKT-UHFFFAOYSA-N
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Description

4,4-Diphenyl-3-butenoic acid is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two phenyl groups attached to the third carbon of a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diphenyl-3-butenoic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamyl alcohol with formic acid and acetic anhydride in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere using a Schlenk technique. The reaction mixture is heated to 80°C and stirred for 12 hours, followed by purification through chromatography to yield the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-3-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4,4-diphenylbutanoic acid.

    Reduction: Formation of 4,4-diphenylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Diphenyl-3-butenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-3-butenoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, leading to reduced bioactivation of peptide hormones. Additionally, it has been shown to inhibit histone deacetylase enzymes, resulting in increased acetylation levels of histone proteins and exhibiting anti-tumorigenic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-3-butenoic acid: Similar structure but with only one phenyl group.

    3-Butenoic acid: Lacks the phenyl groups.

    4,4-Diphenylbutanoic acid: Saturated derivative of 4,4-Diphenyl-3-butenoic acid.

Uniqueness

This compound is unique due to the presence of two phenyl groups and a double bond in the butenoic acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4,4-diphenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPHWSQUSKFMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324721
Record name 4,4-Diphenyl-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-88-6
Record name 4,4-Diphenyl-3-butenoic acid
Source DTP/NCI
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Record name 4,4-Diphenyl-3-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Diphenyl-but-3-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of diphenylacetaldehyde (19.6 g), malonic acid (10.9 g) and piperidine (0.4 mL) in pyridine (20 mL) was heated at reflux until the evolution of gas had subsided (1.25 h). The solution was cooled and poured into a stirred mixture of ice (100 g) and 2N hydrochloric acid (150 mL). The resulting solid was recovered by filtration, washed with water and dried to provide 23.1 g of 4,4-diphenyl-3-butenoic acid, mp 109°-111° C. A portion was crystallized from ethyl acetate-hexane to give the pure acid of 4,4-diphenyl-3-butenoic acid, mp 112.5°-114° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a significant chemical transformation involving 4,4-diphenyl-3-butenoic acid derivatives?

A1: this compound derivatives, specifically 3-carboxy-4,4-diphenyl-3-butenoic acid, can be utilized to synthesize 1,1-diphenylallene. This transformation is achieved through a decarboxylation reaction using lead tetraacetate as the oxidizing agent. []

Q2: Can you elaborate on the reaction conditions and yield for the synthesis of 1,1-diphenylallene from the corresponding this compound derivative?

A2: Treating 3-carboxy-4,4-diphenyl-3-butenoic acid with 1.1 equivalents of lead tetraacetate in a benzene-pyridine solvent system (10:1 ratio) at 50°C for 2 hours, under a nitrogen atmosphere, yields 1,1-diphenylallene. [] The reported yield for this reaction is modest, approximately 20%. [] The reaction progress can be monitored by the evolution of carbon dioxide, although the total CO2 release might not reach the theoretical maximum. []

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